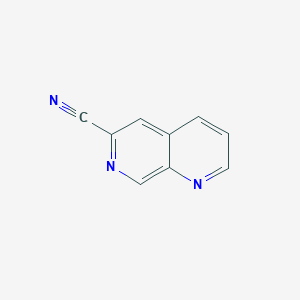
1,7-Naphthyridine-6-carbonitrile
Overview
Description
1,7-Naphthyridine-6-carbonitrile is a heterocyclic compound . It is a member of the naphthyridine family, which are bicyclic systems containing two pyridine rings . These compounds have versatile applications in synthetic organic chemistry and medicinal chemistry .
Synthesis Analysis
The synthesis of naphthyridines often involves well-known classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . For example, the synthesis of benzo[c][1,5]naphthyridine-6-carbonitrile has been achieved starting from benzonaphthyridine N-oxide, following the methodology of cyanation of two unsubstituted 1H-imidazole 3-oxides .Molecular Structure Analysis
The molecular structure of 1,7-Naphthyridine-6-carbonitrile consists of two fused pyridine rings, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
Naphthyridines are known for their reactivity and their use as a ligand for metal complexes formation . The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines .Physical And Chemical Properties Analysis
1,7-Naphthyridine-6-carbonitrile is a white solid . The melting points of naphthyridines can vary widely .Scientific Research Applications
Tpl2 Kinase Inhibition
- Inhibitors based on 1,7-naphthyridine-6-carbonitrile derivatives have been studied for their potential in treating inflammatory diseases such as rheumatoid arthritis. These compounds specifically target Tpl2 kinase, an enzyme involved in inflammation processes (Gavrin et al., 2005).
Synthesis of Heterocyclic Compounds
- Novel synthetic methods for creating 1,6-naphthyridin-2(1H)-ones and their derivatives have been developed. These methods are significant for the facile production of various heterocyclic compounds, which have widespread applications in medicinal chemistry (Singh & Lesher, 1990).
Corrosion Inhibition
- Naphthyridine derivatives, including those related to 1,7-naphthyridine-6-carbonitrile, have shown high efficacy as corrosion inhibitors for metals in acidic environments. Their effectiveness is attributed to their ability to form protective layers on metal surfaces, thus preventing corrosion (Singh et al., 2016).
EGFR Kinase Inhibitory Activity
- Certain 1,7-naphthyridine-6-carbonitrile derivatives have been synthesized and evaluated for their ability to inhibit EGFR kinase. This property is significant in the context of cancer treatment, as EGFR kinase plays a crucial role in the proliferation of cancer cells (Wissner et al., 2004).
Antibacterial Evaluation
- Research has been conducted on 1,7-naphthyridine derivatives for their antibacterial properties. Some derivatives have shown effectiveness against various gram-negative bacterial infections, suggesting their potential use in developing new antibacterial drugs (Santilli et al., 1975).
Neurotropic Activity
- Studies on the neurotropic properties of certain naphthyridine derivatives have indicated their potential use in treating neurological disorders. Some compounds in this category have demonstrated significant neurotropic effects (Sirakanyan et al., 2018).
Safety And Hazards
Future Directions
Naphthyridines, including 1,7-Naphthyridine-6-carbonitrile, continue to be an area of interest in synthetic and medicinal chemistry due to their versatile applications . Future research may focus on developing new synthetic protocols, exploring their reactivity, and investigating their potential biological activities.
properties
IUPAC Name |
1,7-naphthyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-8-4-7-2-1-3-11-9(7)6-12-8/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFINHNXBKQLDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



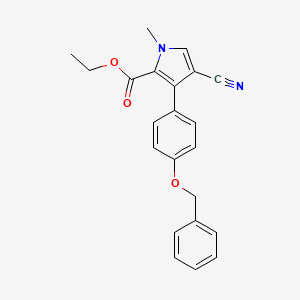

![Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B1404294.png)
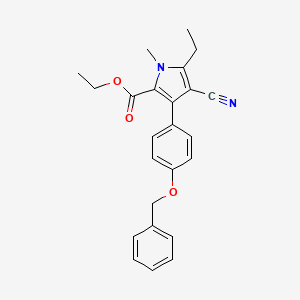
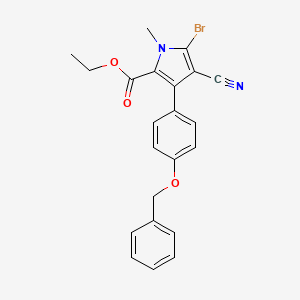

![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)
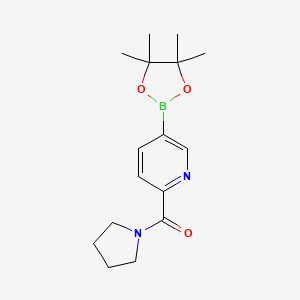

![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)
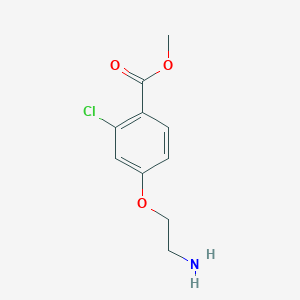

![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)
![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)